molecular formula C15H21BrN2 B13754940 N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide CAS No. 6309-34-8

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide

Cat. No.: B13754940
CAS No.: 6309-34-8
M. Wt: 309.24 g/mol
InChI Key: ADNYKRRTXUSXEF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide typically involves the reaction of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and inert atmosphere.

    Substitution: Halogens, alkylating agents; conditions include solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanone, while reduction may produce N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine.

Scientific Research Applications

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-phenylethylamine: Similar structure but lacks the cyclohexenyl group.

    N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine: Similar structure but with an amino group instead of an imino group.

Uniqueness

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is unique due to its specific structural features, such as the imino group and the cyclohexenyl ring

Properties

CAS No.

6309-34-8

Molecular Formula

C15H21BrN2

Molecular Weight

309.24 g/mol

IUPAC Name

N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide

InChI

InChI=1S/C15H20N2.BrH/c1-17(2)12-13-8-6-7-11-15(13)16-14-9-4-3-5-10-14;/h3-5,7,9-11,13H,6,8,12H2,1-2H3;1H

InChI Key

ADNYKRRTXUSXEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC=CC1=NC2=CC=CC=C2.Br

Origin of Product

United States

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